methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, hydrazino, carbonothioyl, and nicotinate
Scientific Research Applications
methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s structurally related to methyl nicotinate, which is known to act as a rubefacient and is thought to involve peripheral vasodilation .
Mode of Action
Based on its structural similarity to methyl nicotinate, it may also act as a peripheral vasodilator to enhance local blood flow at the site of application .
Preparation Methods
The synthesis of methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate involves multiple steps. The process typically starts with the preparation of the nicotinate ester, followed by the introduction of the hydrazino and carbonothioyl groups. The final step involves the nitration of the benzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl group. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate can be compared with similar compounds such as:
Methyl 2-({[2-(4-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate: This compound has a similar structure but with a different position of the nitro group on the benzoyl ring.
Methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate: This compound lacks the carbonothioyl group, making it less complex. The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[(3-nitrobenzoyl)amino]carbamothioylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5S/c1-25-14(22)11-6-3-7-16-12(11)17-15(26)19-18-13(21)9-4-2-5-10(8-9)20(23)24/h2-8H,1H3,(H,18,21)(H2,16,17,19,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDIINDOQLVNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.